molecular formula C10H14N2O2S B12539539 3-Methyl-1-(5-nitrothiophen-2-yl)piperidine CAS No. 706767-29-5

3-Methyl-1-(5-nitrothiophen-2-yl)piperidine

Cat. No.: B12539539
CAS No.: 706767-29-5
M. Wt: 226.30 g/mol
InChI Key: WEEACGCKIRGUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(5-nitrothiophen-2-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a methyl group and a nitrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(5-nitrothiophen-2-yl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents.

    Attachment of the Nitrothiophene Moiety: The nitrothiophene group can be attached through nucleophilic substitution reactions involving thiophene derivatives and nitro groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(5-nitrothiophen-2-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The piperidine ring and thiophene moiety can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Amino Derivatives: Reduction of the nitro group leads to amino derivatives.

    Substituted Piperidines: Introduction of various substituents on the piperidine ring.

Scientific Research Applications

3-Methyl-1-(5-nitrothiophen-2-yl)piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors.

    Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(5-nitrothiophen-2-yl)piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also play a role in modulating the compound’s activity by interacting with receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-(5-nitrothiophen-2-yl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.

    3-Methyl-1-(5-nitrothiophen-2-yl)pyridine: Contains a pyridine ring instead of piperidine.

    3-Methyl-1-(5-nitrothiophen-2-yl)piperazine: Features a piperazine ring instead of piperidine.

Uniqueness

3-Methyl-1-(5-nitrothiophen-2-yl)piperidine is unique due to its specific combination of a piperidine ring with a nitrothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

706767-29-5

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

3-methyl-1-(5-nitrothiophen-2-yl)piperidine

InChI

InChI=1S/C10H14N2O2S/c1-8-3-2-6-11(7-8)9-4-5-10(15-9)12(13)14/h4-5,8H,2-3,6-7H2,1H3

InChI Key

WEEACGCKIRGUOP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.